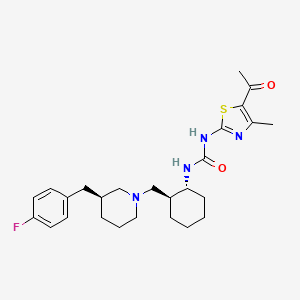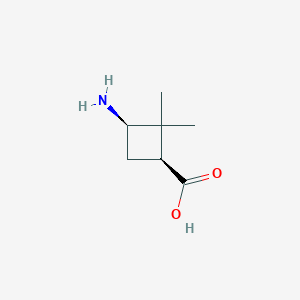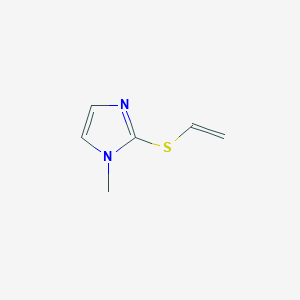
Manganese glycerophosphate
Vue d'ensemble
Description
Le glycérophosphate de manganèse est un composé organométallique de formule moléculaire C₃H₇MnO₆P. Il s'agit d'un sel de manganèse de l'acide glycérophosphorique et il est connu pour ses applications dans divers domaines, notamment la médecine, la nutrition et la chimie industrielle. Le composé se présente sous la forme d'une poudre blanche ou blanchâtre rosée, il est inodore et presque sans saveur .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le glycérophosphate de manganèse peut être synthétisé par réaction du chlorure de manganèse avec l'acide glycérophosphorique. La réaction se produit généralement en milieu aqueux, et le produit obtenu est purifié par cristallisation.
Méthodes de production industrielle : Dans les milieux industriels, le glycérophosphate de manganèse est produit par réaction de sels de manganèse (tels que le chlorure de manganèse) avec l'acide glycérophosphorique dans des conditions contrôlées. Le mélange réactionnel est ensuite soumis à une filtration et à un séchage pour obtenir le produit final .
Types de réactions :
Oxydation : Le glycérophosphate de manganèse peut subir des réactions d'oxydation, au cours desquelles l'ion manganèse est oxydé à un état d'oxydation supérieur.
Réduction : Le composé peut également être réduit, ce qui implique généralement la réduction des ions manganèse à un état d'oxydation inférieur.
Substitution : Le glycérophosphate de manganèse peut participer à des réactions de substitution, au cours desquelles le groupe glycérophosphate peut être remplacé par d'autres ligands.
Réactifs et conditions communs :
Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.
Agents réducteurs : Borohydrure de sodium, hydrogène gazeux.
Réactifs de substitution : Divers ligands organiques en conditions acides ou basiques.
Principaux produits :
Produits d'oxydation : Composés du manganèse à un état d'oxydation supérieur.
Produits de réduction : Composés du manganèse à un état d'oxydation inférieur.
Produits de substitution : Composés avec des ligands différents remplaçant le groupe glycérophosphate.
Applications De Recherche Scientifique
Le glycérophosphate de manganèse a une large gamme d'applications en recherche scientifique :
Chimie : Utilisé comme réactif dans diverses réactions chimiques et comme catalyseur en synthèse organique.
Biologie : Joue un rôle dans l'activation enzymatique et est utilisé dans les études liées à la cinétique enzymatique et aux voies métaboliques.
Médecine : Utilisé dans les compléments alimentaires pour fournir du manganèse, un oligo-élément essentiel pour la santé humaine.
5. Mécanisme d'action
Le glycérophosphate de manganèse exerce ses effets principalement par l'intermédiaire de l'ion manganèse. Le manganèse est un cofacteur essentiel de plusieurs enzymes, y compris celles impliquées dans le métabolisme des neurotransmetteurs et la défense antioxydante. Le composé libère des ions manganèse, qui participent ensuite à diverses voies biochimiques, améliorant l'activité enzymatique et contribuant à la fonction cellulaire globale .
Composés similaires :
- Gluconate de manganèse
- Sulfate de manganèse
- Citrate de manganèse
Comparaison :
- Glycérophosphate de manganèse vs. Gluconate de manganèse : Les deux composés sont utilisés comme compléments alimentaires, mais le glycérophosphate de manganèse a une meilleure biodisponibilité et est plus efficace pour fournir du manganèse à l'organisme.
- Glycérophosphate de manganèse vs. Sulfate de manganèse : Le sulfate de manganèse est couramment utilisé en agriculture comme engrais, tandis que le glycérophosphate de manganèse est préféré dans les applications médicales et nutritionnelles en raison de sa pureté et de sa biodisponibilité supérieures.
- Glycérophosphate de manganèse vs. Citrate de manganèse : Le citrate de manganèse est un autre complément alimentaire, mais le glycérophosphate de manganèse est souvent choisi pour sa meilleure solubilité et son absorption dans le corps humain .
Le glycérophosphate de manganèse se démarque par sa biodisponibilité accrue, ce qui en fait un choix privilégié dans les applications nutritionnelles et médicales.
Mécanisme D'action
Manganese glycerophosphate exerts its effects primarily through the manganese ion. Manganese is an essential cofactor for several enzymes, including those involved in neurotransmitter metabolism and antioxidant defense. The compound releases manganese ions, which then participate in various biochemical pathways, enhancing enzyme activity and contributing to overall cellular function .
Comparaison Avec Des Composés Similaires
- Manganese gluconate
- Manganese sulfate
- Manganese citrate
Comparison:
- Manganese glycerophosphate vs. Manganese gluconate: Both compounds are used as dietary supplements, but this compound has better bioavailability and is more effective in providing manganese to the body.
- This compound vs. Manganese sulfate: Manganese sulfate is commonly used in agriculture as a fertilizer, while this compound is preferred in medical and nutritional applications due to its higher purity and bioavailability.
- This compound vs. Manganese citrate: Manganese citrate is another dietary supplement, but this compound is often chosen for its superior solubility and absorption in the human body .
This compound stands out due to its enhanced bioavailability, making it a preferred choice in nutritional and medical applications.
Propriétés
IUPAC Name |
2,3-dihydroxypropyl phosphate;manganese(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O6P.Mn/c4-1-3(5)2-9-10(6,7)8;/h3-5H,1-2H2,(H2,6,7,8);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQGLXZHXDHSJD-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(COP(=O)([O-])[O-])O)O.[Mn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7MnO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60931725 | |
| Record name | Manganese(2+) 2,3-dihydroxypropyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60931725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143007-66-3, 1320-46-3 | |
| Record name | Manganese rac-glyceryl-1-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143007663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese(2+) 2,3-dihydroxypropyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60931725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Manganese glycerophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.911 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MANGANESE RAC-GLYCERYL-1-PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8CNB3NY0U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-2,3-dihydrofuro[3,2-b]pyridine](/img/structure/B1641394.png)






![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidine-4-carboxylic acid](/img/structure/B1641437.png)
![[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-bromo-6-cyanooxan-2-yl]methyl benzoate](/img/structure/B1641446.png)

![5-(Chloromethyl)furo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B1641452.png)
![6-chlorobenzo[c]isoxazol-3(1H)-one](/img/structure/B1641456.png)


